molecular formula C12H14N2O4 B3176242 1-(5-Morpholino-2-nitrophenyl)-1-ethanone CAS No. 98440-51-8

1-(5-Morpholino-2-nitrophenyl)-1-ethanone

Cat. No.: B3176242
CAS No.: 98440-51-8
M. Wt: 250.25 g/mol
InChI Key: QDBHDRNQTORPRV-UHFFFAOYSA-N
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Description

1-(5-Morpholino-2-nitrophenyl)-1-ethanone is a substituted acetophenone derivative featuring a morpholino group at the 5-position and a nitro group at the 2-position of the benzene ring.

Properties

IUPAC Name

1-(5-morpholin-4-yl-2-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-9(15)11-8-10(2-3-12(11)14(16)17)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBHDRNQTORPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101264006
Record name 1-[5-(4-Morpholinyl)-2-nitrophenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821783
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

98440-51-8
Record name 1-[5-(4-Morpholinyl)-2-nitrophenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98440-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(4-Morpholinyl)-2-nitrophenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(5-Morpholino-2-nitrophenyl)-1-ethanone involves several steps. One common method includes the nitration of 1-(5-morpholinophenyl)-1-ethanone to introduce the nitro group at the 2-position. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

1-(5-Morpholino-2-nitrophenyl)-1-ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Morpholino-2-nitrophenyl)-1-ethanone is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(5-Morpholino-2-nitrophenyl)-1-ethanone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the morpholine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(5-Morpholino-2-nitrophenyl)-1-ethanone with analogous compounds, focusing on substituent effects, heterocyclic systems, and physicochemical properties.

Positional Isomers and Substituent Effects

  • 1-(4-Morpholino-3-nitrophenyl)-1-ethanone (CAS 144783-46-0): Structural Difference: The morpholino and nitro groups are at the 4- and 3-positions, respectively, versus 5- and 2-positions in the target compound. Impact: Altered substituent positions influence electronic distribution. Physical Properties: Melting point = 79–83°C; molecular weight = 250.25 g/mol .
  • 1-(2-Amino-5-morpholinophenyl)-1-ethanone (CAS 98440-50-7): Structural Difference: An amino group (electron-donating, EDG) replaces the nitro group (EWG). Impact: The amino group increases electron density on the ring, favoring reactions like nucleophilic aromatic substitution. This contrasts with the nitro group’s deactivating effect. Molecular Formula: C₁₂H₁₆N₂O₂ (vs. C₁₂H₁₄N₂O₄ for the target compound) .

Heterocyclic Analogues

  • 1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone (CAS 1190198-15-2): Structural Difference: A pyridine ring replaces the benzene ring, with bromo, chloro, and methyl substituents. Halogens increase molecular weight (248.50 g/mol) and lipophilicity (XLogP3 = 2.6) .
  • 1-(4,5-Dibromo-2-thienyl)-1-ethanone (CAS 7209-12-3): Structural Difference: A thiophene ring replaces the benzene ring, with bromine atoms at the 4- and 5-positions. Molecular weight = 276.97 g/mol .

Functional Group Variations

  • 1-(3,4-Dimethoxyphenyl)-1-ethanone (from ): Structural Difference: Methoxy groups (EDGs) at the 3- and 4-positions vs. nitro and morpholino groups. Impact: Methoxy groups increase electron density, making the compound more reactive toward electrophiles. This contrasts with the nitro group’s deactivating effect in the target compound .
  • 1-(5-Methyl-2-pyrazinyl)-1-ethanone (): Structural Difference: A pyrazine ring with a methyl group replaces the benzene ring. Impact: The pyrazine’s two nitrogen atoms create a highly electron-deficient system, influencing hydrogen-bonding interactions and volatility.

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound C₁₂H₁₄N₂O₄ 250.25 Not reported 5-Morpholino, 2-Nitro
1-(4-Morpholino-3-nitrophenyl)-1-ethanone C₁₂H₁₄N₂O₄ 250.25 79–83 4-Morpholino, 3-Nitro
1-(2-Amino-5-morpholinophenyl)-1-ethanone C₁₂H₁₆N₂O₂ 236.27 Not reported 2-Amino, 5-Morpholino
1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone C₈H₇BrClNO 248.50 Not reported Pyridine, Br, Cl, Me
1-(3,4-Dimethoxyphenyl)-1-ethanone C₁₀H₁₂O₃ 180.20 Not reported 3,4-Dimethoxy

Biological Activity

1-(5-Morpholino-2-nitrophenyl)-1-ethanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by a morpholine ring and a nitrophenyl moiety, contributing to its unique reactivity and biological properties.

This compound exhibits various pharmacological activities, primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes, such as carbonic anhydrase, which plays a critical role in various physiological processes. In vitro studies indicate significant inhibitory effects with IC50 values comparable to standard inhibitors .
  • Antitumor Activity : The compound has demonstrated potential as an anticancer agent. For instance, derivatives containing morpholine have been reported to inhibit the proliferation of ovarian cancer cell lines effectively .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description Reference
AnticancerInhibits proliferation in ovarian cancer cell lines with IC50 values around 9.4 μM .
Enzyme InhibitionSignificant inhibition of carbonic anhydrase with IC50 values comparable to acetazolamide .
AntibacterialExhibits activity against various bacterial strains, though specific MIC values were not detailed in available studies.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antitumor Efficacy : A study reported that morpholine-based compounds showed promising results against ovarian cancer by inhibiting HIF-1α, a key regulator in tumor growth under hypoxic conditions. The lead compounds exhibited IC50 values suggesting effective inhibition comparable to established chemotherapeutics .
  • Enzyme Interaction Studies : Research has shown that the compound interacts with carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing its catalytic function .
  • Synthesis and Characterization : The synthesis of this compound involves straightforward chemical reactions that yield high purity products suitable for biological testing. Characterization techniques such as FT-IR and NMR confirm the structural integrity necessary for biological activity assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Morpholino-2-nitrophenyl)-1-ethanone
Reactant of Route 2
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1-(5-Morpholino-2-nitrophenyl)-1-ethanone

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